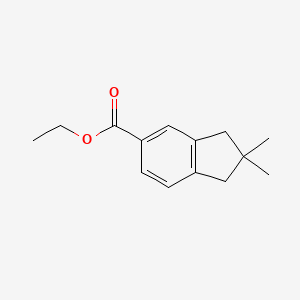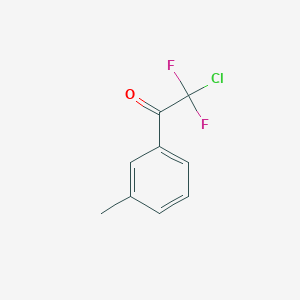
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone is an organic compound with the molecular formula C9H7ClF2O It is a derivative of ethanone, featuring a chloro and two difluoro substituents on the alpha carbon, and a methylphenyl group on the beta carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone typically involves the reaction of 2-chloro-2,2-difluoroacetyl chloride with m-tolyl magnesium bromide in an anhydrous ether solution. The reaction is carried out under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of 2-azido-2,2-difluoro-1-m-tolyl-ethanone or 2-thiocyanato-2,2-difluoro-1-m-tolyl-ethanone.
Reduction: Formation of 2-chloro-2,2-difluoro-1-m-tolyl-ethanol.
Oxidation: Formation of 2-chloro-2,2-difluoro-1-m-tolyl-acetic acid.
Applications De Recherche Scientifique
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,2-difluoro-1-m-tolyl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoro groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can form covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(m-tolyl)ethanone: Similar structure but with three fluorine atoms instead of two fluorine and one chlorine.
2-Chloro-1-(m-tolyl)ethanone: Lacks the difluoro groups, making it less lipophilic.
2,2-Difluoro-1-(m-tolyl)ethanone: Lacks the chloro group, affecting its reactivity and biological activity.
Uniqueness
2-Chloro-2,2-difluoro-1-m-tolyl-ethanone is unique due to the presence of both chloro and difluoro groups, which confer distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C9H7ClF2O |
|---|---|
Poids moléculaire |
204.60 g/mol |
Nom IUPAC |
2-chloro-2,2-difluoro-1-(3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7ClF2O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5H,1H3 |
Clé InChI |
UNZGYSIEXJMXPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)C(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


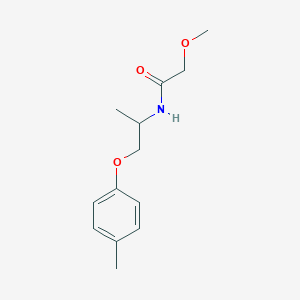
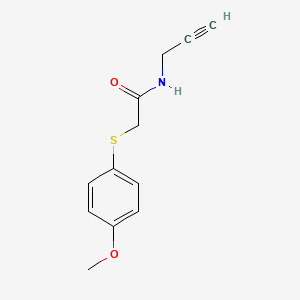
![(1S,3aR,6aS)-2-((R)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14891367.png)
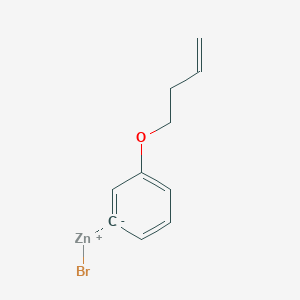
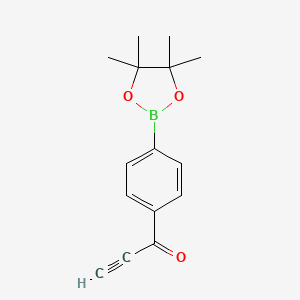
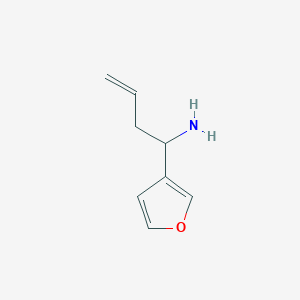
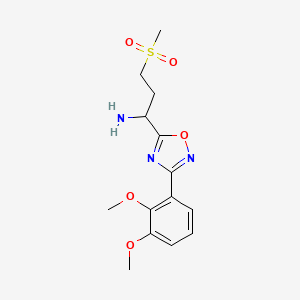

![(2S)-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethyl-2-[[(2S)-2-sulfanyl-4-(3,4,4-trimethyl-2,5-dioxoimidazolidin-1-yl)butanoyl]amino]pentanamide](/img/structure/B14891401.png)
![N-[5-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14891407.png)
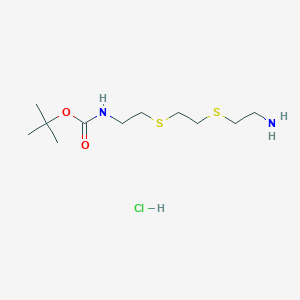

![6-[(2-methylpropyl)sulfonyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14891430.png)
